N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole ring, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The methylsulfanyl group is then introduced through nucleophilic substitution reactions, often using thiols as reagents . The final step involves the attachment of the cyclohexanecarboxamide moiety, which can be achieved through amide bond formation reactions using cyclohexanecarboxylic acid and suitable coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Reduction: The benzimidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole and methylsulfanyl derivatives.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide has shown potential in several scientific research areas:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity and disrupting cellular processes . The methylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Thiabendazole: An anthelmintic with a benzimidazole core.
Albendazole: Another benzimidazole derivative used as an antiparasitic.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to simpler benzimidazole derivatives .
Properties
CAS No. |
748779-06-8 |
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Molecular Formula |
C18H25N3OS |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H25N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h5-6,9-10,13,16H,2-4,7-8,11-12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
QCFABUCGHMDLHD-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3CCCCC3 |
solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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